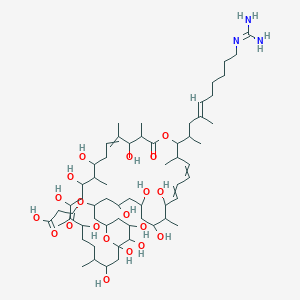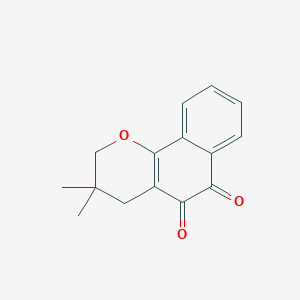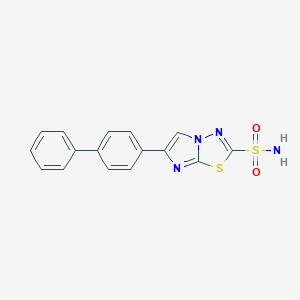
6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is a chemical compound that has been extensively studied in scientific research. It is a heterocyclic compound that contains a thiadiazole ring, an imidazole ring, and a sulfonamide group. This compound has attracted significant attention due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
生化学的および生理学的効果
The biochemical and physiological effects of 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide have been studied in various in vitro and in vivo models. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In diabetic rats, it has been shown to reduce blood glucose levels and improve insulin sensitivity. In plants, it has been shown to inhibit the growth of certain weeds or pests.
実験室実験の利点と制限
The advantages of using 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide in lab experiments include its high purity, stability, and relatively low cost. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and activity in certain assays.
将来の方向性
There are several future directions for research on 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide. Some of these include:
1. Further investigation of its mechanism of action and potential targets in different cellular processes.
2. Development of new derivatives or analogs with improved activity or selectivity.
3. Evaluation of its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and others.
4. Investigation of its potential as a pesticide or herbicide for agricultural applications.
5. Study of its potential as a material for the development of new materials with unique properties.
In conclusion, 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is a promising compound with potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential and limitations in different applications.
合成法
The synthesis of 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide involves the reaction of 4-biphenylboronic acid with 2-amino-1,3,4-thiadiazole-5-sulfonic acid in the presence of a palladium catalyst. The resulting product is then treated with imidazole to yield the final compound. This method has been optimized to achieve high yields and purity of the product.
科学的研究の応用
The compound 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In agricultural chemistry, it has been studied for its potential as a pesticide or herbicide. In materials science, it has been investigated for its potential use in the development of new materials with unique properties.
特性
CAS番号 |
183999-58-8 |
|---|---|
製品名 |
6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide |
分子式 |
C16H12N4O2S2 |
分子量 |
356.4 g/mol |
IUPAC名 |
6-(4-phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C16H12N4O2S2/c17-24(21,22)16-19-20-10-14(18-15(20)23-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,17,21,22) |
InChIキー |
PJHLUDLULHBJEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
その他のCAS番号 |
183999-58-8 |
同義語 |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(1,1'-biphenyl)-4-yl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



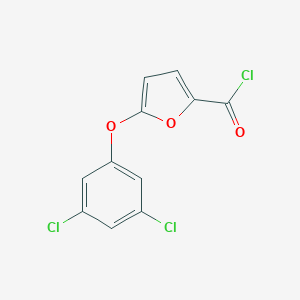
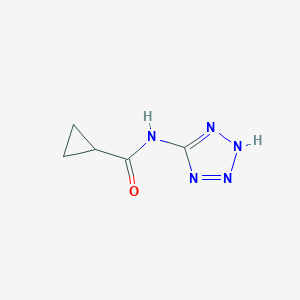


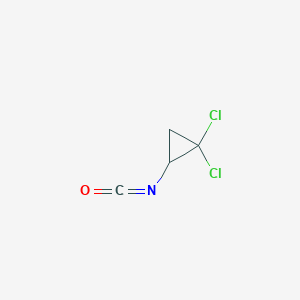

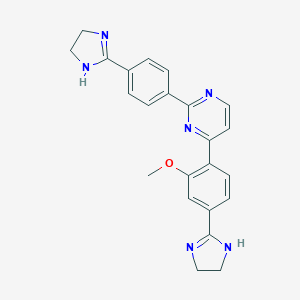
![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)
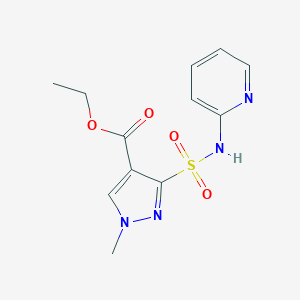

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)
